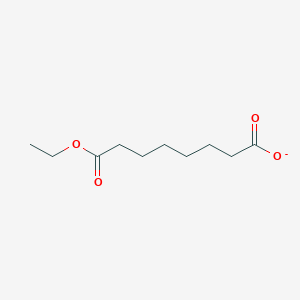

Octanedioic acid, 1-ethyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17O4- |

|---|---|

Molecular Weight |

201.24 g/mol |

IUPAC Name |

8-ethoxy-8-oxooctanoate |

InChI |

InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)/p-1 |

InChI Key |

KCFVQEAPUOVXTH-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Octanedioic Acid, 1 Ethyl Ester

Chemical Synthesis Approaches

The preparation of octanedioic acid, 1-ethyl ester can be achieved through several strategic routes, each with its own advantages and challenges related to selectivity and yield.

Esterification of Octanedioic Acid with Ethanol (B145695): Controlled Monoester Formation

The direct esterification of octanedioic acid with ethanol presents a straightforward approach to producing this compound. However, the primary challenge lies in controlling the reaction to favor the formation of the monoester over the diester, diethyl octanedioate. This control is typically achieved by manipulating the stoichiometry of the reactants and the reaction conditions.

The reaction involves heating octanedioic acid with a controlled amount of ethanol, often in the presence of an acid catalyst. The use of a molar excess of the dicarboxylic acid relative to the alcohol can shift the equilibrium towards the monoester. However, this often results in a mixture of the starting dicarboxylic acid, the desired monoester, and the diester, necessitating purification steps.

Alternative strategies to enhance monoester selectivity include the use of specific catalysts or reaction media. For instance, the use of solid acid catalysts can offer advantages in terms of ease of separation and potential for regioselectivity.

Table 1: Representative Conditions for Controlled Monoesterification

| Catalyst | Alcohol to Acid Ratio | Temperature (°C) | Reaction Time (h) | Monoester Yield (%) | Reference |

| Sulfuric Acid | 1:2 | 80 | 6 | Moderate | General Knowledge |

| p-Toluenesulfonic Acid | 1:1.5 | Reflux | 8 | Moderate | General Knowledge |

| Ion-Exchange Resin | 1:1 | 70 | 12 | Potentially Higher |

Selective Hydrolysis of Diethyl Octanedioate

An alternative and often more selective route to this compound is the partial hydrolysis of the corresponding diester, diethyl octanedioate (also known as diethyl suberate). This approach benefits from the availability of the diester, which can be readily synthesized. The key to this method is achieving regioselectivity, where only one of the two ester groups is hydrolyzed.

Enzymatic hydrolysis offers a highly selective method for the production of monoesters from symmetric diesters. Lipases are commonly employed for this purpose due to their ability to catalyze the hydrolysis of ester bonds under mild conditions and often with high regioselectivity. The enzyme's active site can differentiate between the two ester groups, leading to the preferential formation of the monoester.

The reaction is typically carried out in an aqueous buffer system, sometimes with an organic co-solvent to improve the solubility of the substrate. The choice of enzyme, pH, temperature, and reaction time are critical parameters that need to be optimized to maximize the yield and selectivity of the monoester. For example, hydrolysis of a diester catalyzed by pig liver esterase has been shown to provide the corresponding mono-ester. mdpi.com

Table 2: Enzymatic Hydrolysis of Diesters for Monoester Production

| Enzyme | Substrate | Reaction Medium | Temperature (°C) | Monoester Yield (%) | Reference |

| Candida antarctica Lipase B | Diethyl Succinate | Aqueous Buffer | 40-50 | High | researchgate.net |

| Pig Liver Esterase | Dimethyl 7-hydroxy-3,3-dimethyl-2,4-dioxabicyclo[3.3.0]octane-6,8-dicarboxylate | Not Specified | Not Specified | Not Specified | mdpi.com |

Achieving selective monohydrolysis of diesters through chemical means can be more challenging than enzymatic methods, as it often leads to a mixture of the starting diester, monoester, and diacid. researchgate.net However, several techniques have been developed to improve the selectivity of this transformation.

One common approach involves using a limited amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixed solvent system, often at low temperatures. ifpenergiesnouvelles.fr The stoichiometry of the base is crucial; typically, slightly more than one equivalent is used to favor the hydrolysis of only one ester group. The choice of solvent can also influence the selectivity of the reaction.

Another technique involves the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, in a biphasic system. These catalysts can facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase containing the diester, allowing for a more controlled hydrolysis process. researchgate.net

Table 3: Controlled Chemical Hydrolysis of Symmetric Diesters

| Reagent/Catalyst | Co-solvent | Temperature (°C) | Monoester Yield (%) | Reference |

| KOH (0.8-1.2 equiv) | THF or Acetonitrile (B52724) | 0 | High | ifpenergiesnouvelles.fr |

| NaOH/TEAB | Water-Ethanol | 40 | 20-80 | researchgate.net |

| t-BuNH2/LiBr/MeOH/H2O | Methanol/Water | Reflux | High | nih.gov |

Synthesis via Precursors of Octanedioic Acid

Modern synthetic methods, such as olefin metathesis, provide innovative routes to dicarboxylic acid derivatives from readily available unsaturated precursors.

The synthesis of this compound can be envisioned through the cross-metathesis of an appropriate alkyl pentenoate. Olefin metathesis is a powerful reaction that allows for the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. ifpenergiesnouvelles.fr

In a hypothetical pathway, the cross-metathesis of ethyl 4-pentenoate with itself, or with a suitable C3 synthon, could potentially lead to the formation of a C8 unsaturated diester. Subsequent selective reduction of one double bond and hydrolysis of the other ester group, or a more direct route involving a functionalized cross-coupling partner, could yield the desired monoester.

More practically, the ethenolysis of unsaturated fatty acid esters, a type of cross-metathesis with ethylene, is a well-established method for producing shorter-chain ω-unsaturated esters. These terminally unsaturated esters can then undergo self-metathesis to form symmetrical long-chain unsaturated dicarboxylic acid esters. For instance, the self-metathesis of methyl 9-decenoate, produced from the ethenolysis of methyl oleate, yields 1,18-dimethyl octadec-9-enedioate. researchgate.net A similar strategy starting with a C5 unsaturated ester could theoretically produce an octenedioate derivative, which could then be hydrogenated and selectively hydrolyzed to give this compound.

The efficiency and selectivity of these metathesis reactions are highly dependent on the choice of catalyst, substrate, and reaction conditions. Modern Grubbs and Schrock catalysts offer high activity and functional group tolerance, making such synthetic routes increasingly viable. researchgate.net

Table 4: Representative Olefin Metathesis Reactions for Dicarboxylic Acid Ester Synthesis

| Catalyst | Substrate(s) | Reaction Type | Product | Reference |

| Grubbs Catalyst | Unsaturated Fatty Acids | Self-Metathesis | Long-chain unsaturated α,ω-dicarboxylic acids | researchgate.net |

| Ruthenium Catalyst | Methyl Oleate & Ethylene | Ethenolysis | Methyl 9-decenoate & 1-decene | |

| Ruthenium-carbene catalyst | Unsaturated Fatty Acid Methyl Esters & Eugenol | Cross-Metathesis | Functionalized diesters | researchgate.net |

Hydrogenation of Unsaturated Octenedioates

The synthesis of this compound can be achieved through the hydrogenation of its unsaturated precursor, octenedioic acid, 1-ethyl ester. This chemical process, known as hydrogenation, involves the addition of hydrogen (H₂) across the carbon-carbon double bond present in the unsaturated octenedioate molecule. youtube.com This reaction effectively converts the unsaturated alkene group into a saturated alkane, resulting in the formation of the saturated octanedioic acid monoester.

The process is typically carried out by bubbling hydrogen gas through the heated liquid ester in the presence of a metal catalyst. youtube.com Nickel is a commonly used catalyst for this type of reaction. youtube.comgoogle.com The reaction conditions, such as temperature and pressure, are critical parameters. For instance, hydrogenation of unsaturated fatty acids often requires temperatures around 140-225°C and high pressure. youtube.comgoogle.com The hydrogenation reaction is exothermic, and the stability of the unsaturated compound can influence the heat of hydrogenation. youtube.com By removing the double bonds, the process decreases the level of unsaturation and transforms the physical properties of the substance, for example, converting a liquid oil into a semi-solid or solid fat. youtube.comyoutube.com This method is a staple in the chemical industry for producing saturated compounds from unsaturated feedstocks. youtube.comgoogle.com

Biocatalytic Synthesis Routes

Biocatalytic methods offer a sustainable alternative to conventional chemical synthesis for producing valuable chemicals like dicarboxylic acid monoesters. nih.gov These routes leverage the metabolic capabilities of microorganisms or the specific activity of isolated enzymes to perform chemical transformations.

Whole-Cell Biocatalysis for Mono-Ethyl Dicarboxylic Acid Production

A promising approach for producing mono-ethyl dicarboxylic acids involves the use of engineered whole-cell biocatalysts. nih.gov Researchers have successfully engineered Escherichia coli to combine ethyl ester synthesis and ω-oxidation pathways in a single-pot system. nih.gov This setup allows for the direct conversion of medium-chain fatty acids (MCFAs) into mono-ethyl dicarboxylic acids (DCAs). nih.gov

In this system, fatty acids such as those with 6, 8, and 9 carbon atoms are used as the starting material. nih.gov The engineered E. coli cells first esterify the fatty acid and then perform ω-oxidation on the terminal methyl group to create the second carboxylic acid functionality. nih.gov This process has been shown to be effective, with the production of mono-ethyl azelate from nonanoic acid achieving a molar yield of 0.75. nih.gov The system is also capable of producing di-ethyl esters, such as di-ethyl suberate (B1241622) from octanoic acid with a molar yield of 0.24. nih.gov This whole-cell biocatalytic process represents a potential first step towards the sustainable production of medium-chain dicarboxylic acids and their esters. nih.gov

| Substrate (Fatty Acid) | Product | Molar Yield |

| Nonanoic Acid (C9) | Mono-ethyl azelate | 0.75 |

| Octanoic Acid (C8) | Di-ethyl suberate | 0.24 |

| This table summarizes the reported yields for specific products using an engineered E. coli whole-cell biocatalyst. Data sourced from PubMed. nih.gov |

Enzymatic Systems Involved in Ester Synthesis

The biocatalytic production of dicarboxylic acid monoesters relies on the coordinated action of specific enzymes. The key steps involve the activation of the carboxylic acid and the subsequent transfer of the acyl group to an alcohol.

The initial and crucial step in the biocatalytic esterification is the activation of the fatty acid. This is accomplished by an acyl-CoA ligase, such as AlkK. nih.gov Acyl-CoA ligases, also known as synthetases, are a family of enzymes that catalyze the formation of a thioester bond between a fatty acid and coenzyme A (CoA). wikipedia.orgigem.org This is an ATP-dependent, two-step reaction. wikipedia.org First, the fatty acid reacts with ATP to form a fatty acyl-AMP intermediate and pyrophosphate (PPi). wikipedia.org Second, the activated acyl group is transferred from AMP to the thiol group of CoA, forming the fatty acyl-CoA thioester and releasing AMP. wikipedia.orgigem.org The resulting acyl-CoA is an energy-rich molecule that serves as the acyl donor in the subsequent esterification step. nih.gov

Once the fatty acid is activated to its acyl-CoA form, an alcohol acyltransferase (AAT) catalyzes the formation of the ester. frontiersin.orgnih.gov In the engineered E. coli system for mono-ethyl dicarboxylic acid production, the AATs used are AtfA or Eeb1. nih.gov These enzymes facilitate the condensation of the acyl-CoA with an alcohol, in this case, ethanol, to produce the corresponding ethyl ester and release free CoA. frontiersin.orgnih.gov The AAT family of enzymes is directly responsible for the synthesis of a wide variety of esters in nature. frontiersin.orgnih.gov For example, in Saccharomyces cerevisiae, the paralog pair Eht1p and Eeb1p are known to couple medium-chain fatty acyl-CoAs with ethanol to produce medium-chain fatty acid ethyl esters. nih.gov The specificity of the AAT for both the acyl-CoA and the alcohol determines the final ester product. nih.gov

| Enzyme | Class | Function in Monoester Synthesis |

| Acyl-CoA Ligase (AlkK) | Ligase | Activates the fatty acid by converting it to a fatty acyl-CoA thioester. nih.govwikipedia.org |

| Alcohol Acyltransferase (AtfA, Eeb1) | Transferase | Catalyzes the transfer of the activated acyl group from acyl-CoA to ethanol, forming the ethyl ester. nih.govfrontiersin.org |

| This table outlines the key enzymes and their roles in the biocatalytic synthesis of mono-ethyl dicarboxylic acids. |

Optimization of Bioreaction Conditions for Yield Enhancement

Maximizing the yield of the desired product is a critical aspect of any synthetic process, including biocatalysis. The efficiency of whole-cell and enzymatic reactions can be significantly influenced by various physical and chemical parameters. researchgate.net Optimization of these conditions is essential for enhancing product yield and process robustness. researchgate.netnih.gov

Key parameters that can be adjusted include:

pH: Maintaining a near-neutral pH has been shown to be crucial for efficient C4 dicarboxylic acid production in engineered Saccharomyces cerevisiae. nih.gov

Temperature: Temperature affects enzyme stability and activity, with an optimal temperature existing for specific biocatalytic processes. lp.edu.uaresearchgate.net

Substrate and Reagent Ratios: The ratio of the dicarboxylic acid to the alcohol can influence the selectivity towards monoester versus diester formation. lp.edu.uaresearchgate.net In some chemical esterifications, using a large excess of alcohol drives the reaction forward. orgsyn.org

Gas Availability: For aerobic microorganisms, the supply of oxygen is critical. Moderate oxygen limitation was found to benefit malate (B86768) production in one study. nih.gov Conversely, enriching the sparging gas with carbon dioxide improved the production of both malate and succinate. nih.gov

Ionic Concentration: The presence of certain ions, such as calcium, can have a positive effect on the formation of dicarboxylic acids. nih.gov

Statistical methods, like the Taguchi Orthogonal Array, provide a systematic approach to optimize multiple process parameters simultaneously, leading to significant improvements in product yield. researchgate.net For instance, optimizing pH, temperature, and dissolved oxygen led to a substantial increase in the production of prodigiosin (B1679158) by a marine bacterium. researchgate.net Similar strategies can be applied to enhance the yield of this compound in a bioreactor setting.

Chemical Reactivity and Derivatization Studies of Octanedioic Acid, 1 Ethyl Ester

Reactions Involving the Free Carboxylic Acid Group

The terminal carboxylic acid moiety of octanedioic acid, 1-ethyl ester is a primary site for nucleophilic acyl substitution reactions. These reactions allow for the introduction of various functional groups, leading to the formation of amides and more complex ester structures.

Amidation and Peptide Coupling

The carboxylic acid group can be readily converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble alternatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com The process of forming a peptide bond, a specific type of amide bond between two amino acids, is known as peptide coupling. bachem.comyoutube.com In this context, this compound can be coupled with an amino acid or peptide to introduce a lipophilic eight-carbon spacer. To minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with the coupling reagent. peptide.com

| Coupling Reagent | Additive | Key Features | Typical Application |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | None or HOBt | Forms an insoluble urea (B33335) byproduct, simplifying purification in solution-phase synthesis. peptide.com | General amidation, peptide synthesis in solution. bachem.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | None or HOBt | Water-soluble reagent and byproduct, allowing for easy removal by aqueous extraction. peptide.com | Bioconjugation, modifying proteins, solid-phase peptide synthesis. peptide.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None | Highly efficient coupling reagent, known for fast reaction rates. bachem.com | Difficult couplings, synthesis of complex peptides. bachem.com |

Further Esterification to Diesters

The free carboxylic acid can undergo a second esterification reaction to yield a diester. This can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction, involves heating the monoester with an excess of a second alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This method is particularly effective for simple alcohols. masterorganicchemistry.com Alternatively, for more sensitive substrates, methods like the Steglich esterification, which uses DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), can be employed under milder conditions. commonorganicchemistry.com This allows for the synthesis of mixed diesters by reacting the monoethyl ester with a different alcohol. Another approach involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with an alcohol to form the ester. commonorganicchemistry.com

| Method | Reagents | Description |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction favored by using the alcohol as a solvent or by removing water. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | A mild method suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Via Acid Chloride | 1) SOCl₂ or (COCl)₂ 2) Alcohol, Base | A two-step process involving the formation of a highly reactive acid chloride intermediate. commonorganicchemistry.com |

Reactions Involving the Ethyl Ester Moiety

The ethyl ester group of this compound can also be targeted for chemical modification, primarily through transesterification and hydrolysis reactions.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. youtube.com This reaction is typically catalyzed by either an acid or a base. youtube.com Acid-catalyzed transesterification protonates the carbonyl oxygen, making the ester more electrophilic, while base-catalyzed transesterification involves the formation of a more nucleophilic alkoxide from the incoming alcohol. youtube.com This process is an equilibrium, and to drive the reaction towards the desired product, the incoming alcohol is often used in large excess, or the liberated ethanol (B145695) is removed from the reaction mixture. youtube.com This method is valuable for synthesizing a variety of suberic acid diesters where one ester group is ethyl and the other is derived from a different alcohol. nih.gov

Hydrolysis to the Dicarboxylic Acid

The ethyl ester can be hydrolyzed back to a carboxylic acid, resulting in the formation of the parent dicarboxylic acid, suberic acid. nih.gov This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is driven to completion by using an excess of water. masterorganicchemistry.com Basic hydrolysis, also known as saponification, is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final dicarboxylic acid.

Modifications of the Alkyl Chain

While the primary reactive sites are the two functional groups, the eight-carbon alkyl chain of this compound can also be modified, although this is less common. Reactions targeting the alkyl chain often require more vigorous conditions or specialized reagents. One potential modification is α-halogenation, where a halogen atom is introduced on the carbon adjacent to one of the carbonyl groups. Another possibility involves free-radical reactions to introduce functionality along the chain, though this often leads to a mixture of products due to the low selectivity of the reaction on a simple alkane chain. Research has shown that the self-association of long alkyl chains can influence their reactivity and physical properties in certain systems. ncsu.edu Furthermore, biocatalytic approaches using whole-cell systems have been developed to achieve ω-oxidation of esterified fatty acids, which could potentially be applied to introduce a hydroxyl group at the terminal end of the alkyl chain. nih.gov

Advanced Analytical Research Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Octanedioic acid, 1-ethyl ester, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the regioselectivity of the mono-esterification of octanedioic acid.

¹H NMR spectral data reveals the precise arrangement of protons in the molecule. For instance, a reported ¹H NMR spectrum in deuterochloroform (CDCl₃) shows characteristic signals that confirm the structure. google.com The ethyl ester group is identified by a triplet at approximately 1.13 ppm, corresponding to the methyl protons (CH₃), and a multiplet that includes the methylene (B1212753) protons (CH₂) of the ethyl group. google.com The methylene protons adjacent to the ester and carboxylic acid functionalities, as well as those within the C6 alkyl chain, present as a series of multiplets and triplets at distinct chemical shifts. google.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.13 | t | 3H | -O-CH₂-CH ₃ |

| 1.18-1.91 | m | 8H | -(CH ₂)₄- |

| 2.29 | t | 2H | -CH ₂-COOH |

| 2.38 | t | 2H | -CH ₂-COO-CH₂CH₃ |

| 3.50-3.90 | m | 4H | -COO-CH ₂-CH₃ and other protons |

Data sourced from a patent describing the synthesis of related compounds. google.com The multiplicity 't' denotes a triplet and 'm' denotes a multiplet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. nih.gov This allows for the unambiguous confirmation of the eight-carbon backbone of the octanedioic acid moiety and the two carbons of the ethyl ester group.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which serves as a molecular fingerprint. When coupled with Gas Chromatography (GC-MS), it becomes a highly specific technique for identification. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (202.25 g/mol ).

The fragmentation pattern provides structural information. Common fragmentation pathways for esters and carboxylic acids include alpha-cleavages and McLafferty rearrangements. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides GC-MS data for ethyl hydrogen suberate (B1241622), indicating key fragment ions at m/z values of 157, 143, and 138. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Putative Fragment Structure/Identity |

| 157 | [M - OCH₂CH₃]⁺ |

| 143 | [M - COOCH₂CH₃]⁺ |

| 138 | Further fragmentation product |

Data interpretation based on common fragmentation patterns for esters and carboxylic acids. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The presence of both a carboxylic acid and an ester group gives rise to characteristic absorption bands in the IR spectrum.

A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibrations of the carboxylic acid and the ester functionalities are expected to appear as strong, sharp bands in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester and carboxylic acid would also be present at lower wavenumbers. PubChem confirms the availability of IR spectral data for this compound. nih.gov

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 | Carboxylic Acid | O-H Stretch |

| ~1735 | Ester | C=O Stretch |

| ~1710 | Carboxylic Acid | C=O Stretch |

| 1000-1300 | Ester, Carboxylic Acid | C-O Stretch |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its quantification.

Gas Chromatography (GC) is a suitable method for the analysis of the relatively volatile this compound, often after a derivatization step to increase its volatility and thermal stability. In one documented synthesis, the compound was analyzed using a gas chromatograph equipped with a DB-5ms silica (B1680970) column. uni-bayreuth.de A common temperature program involves starting at a lower temperature, such as 80°C, and gradually increasing it to a higher temperature, for example, 280°C, to ensure the separation of components with different boiling points. uni-bayreuth.de

The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, is a useful parameter for its identification. For ethyl hydrogen suberate on a semi-standard non-polar column, a Kovats retention index of 1553 has been reported. nih.gov When GC is coupled with a mass spectrometer (GC-MS), it provides definitive product verification by matching both the retention time and the mass spectrum with a known standard.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of this compound. Given the presence of a polar carboxylic acid group, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol.

Detection can be achieved using a UV detector, as the carbonyl groups of the ester and carboxylic acid exhibit some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The choice of detector depends on the required sensitivity and specificity of the analysis.

Advanced Analytical Research Methodologies for the Characterization of this compound

Introduction

This compound, also known as ethyl hydrogen suberate or monoethyl suberate, is a mono-ester derivative of the dicarboxylic acid, suberic acid. With the molecular formula C₁₀H₁₈O₄, this compound features an eight-carbon chain with a carboxylic acid group at one end and an ethyl ester at the other. nih.gov This structure imparts both hydrophilic and lipophilic characteristics, making it a subject of interest in various chemical synthesis applications. This article delves into the advanced analytical methodologies employed for the characterization of this specific chemical compound.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, application, and analysis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₄ | nih.gov |

| Molecular Weight | 202.25 g/mol | nih.govchemsrc.com |

| Melting Point | 25-27 °C | chemsrc.com |

| Boiling Point | 304.7 °C at 760 mmHg | chemsrc.com |

| Density | 1.054 g/cm³ | chemsrc.com |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | |

| Vapor Pressure | 0.000197 mmHg at 25°C | chemsrc.com |

| Refractive Index | 1.451 | chemsrc.com |

| Flash Point | 111.7 °C | chemsrc.com |

Synthesis and Elucidation of Structure

The primary method for synthesizing this compound is through the mono-esterification of suberic acid with ethanol (B145695). This reaction can be catalyzed by an acid. Another route is the transesterification of a dicarboxylic acid monoester with a different alcohol, a process that can be useful for creating a variety of monoesters. google.com Furthermore, enzymatic methods using nitrilase have been explored for the preparation of dicarboxylic acid monoesters from cyanocarboxylic acid esters, offering high chemoselectivity. google.com

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount in confirming the molecular structure. nih.gov

The comprehensive characterization of this compound necessitates the use of sophisticated analytical techniques to ensure purity, confirm identity, and understand its chemical behavior.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of all atoms in the structure. This confirms the presence of the ethyl group, the eight-carbon chain, and the distinct carboxylic acid and ester functionalities.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to separate the compound from a mixture and subsequently analyze its mass spectrum. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural clues that corroborate the NMR data.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid and the ester, the O-H stretching of the carboxylic acid, and the C-O stretching of the ester group.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the compound. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a high-resolution separation can be achieved. UV detection is commonly used, as the ester and carboxylic acid groups provide some UV absorbance.

Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. For the analysis of this compound, derivatization to a more volatile form may sometimes be employed to improve chromatographic performance. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent quantitative and qualitative information.

Chiral Analysis for Enantiomeric Purity (if applicable to asymmetric synthesis)

Octanedioic acid is an achiral molecule as it does not possess a stereocenter. Consequently, its simple mono-ester, this compound, is also achiral. The synthesis of this compound from achiral starting materials (suberic acid and ethanol) does not introduce any chiral centers.

Asymmetric synthesis would be required to produce a chiral version of a suberic acid derivative, for instance, by introducing a substituent on the carbon chain that creates a stereocenter. nih.gov In such cases, chiral analysis would be crucial to determine the enantiomeric purity of the product. Methods for chiral resolution often involve the formation of diastereomeric derivatives with a chiral resolving agent, which can then be separated by techniques like crystallization or chromatography. wikipedia.orglibretexts.orglibretexts.org However, for the specific compound "this compound," which lacks a chiral center, this type of analysis is not applicable.

Theoretical and Computational Studies of Octanedioic Acid, 1 Ethyl Ester

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into a molecule's stability and reactivity.

For Octanedioic acid, 1-ethyl ester, such calculations would yield precise data on bond lengths, bond angles, and dihedral angles, defining its preferred spatial conformation. The electronic structure analysis would reveal key properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. These parameters are crucial for understanding the molecule's reactivity, with the HOMO energy indicating its tendency to donate electrons and the LUMO energy its ability to accept electrons.

Currently, specific optimized geometric parameters and electronic properties for this compound are not documented in readily accessible scientific literature.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound (Note: The following data is illustrative of what would be obtained from quantum chemical calculations and is not based on actual published research for this specific compound.)

| Property | Calculated Value |

| Optimized Molecular Geometry | |

| C=O (ester) bond length | Data not available |

| C-O (ester) bond length | Data not available |

| C=O (acid) bond length | Data not available |

| O-H (acid) bond length | Data not available |

| Electronic Structure | |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules over time. By simulating the movements of atoms and their interactions, MD can reveal the range of conformations a flexible molecule like this compound can adopt in different environments (e.g., in a vacuum, in a solvent).

A conformational analysis via MD would identify the most stable conformers and the energy barriers between them. This is particularly important for a molecule with a flexible eight-carbon chain. Furthermore, MD simulations can shed light on how molecules of this compound interact with each other and with other molecules. This includes identifying potential hydrogen bonding patterns involving the carboxylic acid group and the ester group, as well as van der Waals interactions along the hydrocarbon chain. Such information is vital for understanding the macroscopic properties of the substance, such as its boiling point, solubility, and viscosity.

Detailed studies on the conformational landscape and intermolecular interaction profiles of this compound are currently unavailable.

Reaction Mechanism Predictions using Computational Methods

Computational methods can be employed to predict the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For instance, computational studies could predict the mechanism of esterification or hydrolysis of the compound, or reactions involving the carboxylic acid group. These studies would provide a molecule-level understanding of the reaction kinetics and thermodynamics, guiding the design of synthetic routes or the prediction of degradation pathways.

However, specific computational investigations into the reaction mechanisms of this compound have not been found in the reviewed literature.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the structural or physicochemical properties of a compound with its reactivity or other properties.

For a series of related monoesters of dicarboxylic acids, a QSAR/QSPR model could be developed to predict properties based on descriptors derived from their molecular structure. For this compound, this could involve correlating its computed electronic or steric properties with experimentally observed reaction rates or physical properties. Such models are valuable for predicting the behavior of new, related compounds without the need for extensive experimental work.

The development of specific QSAR or QSPR models that include this compound is not apparent from the available scientific data.

Academic Research Perspectives and Future Directions

Role as an Intermediate in Specialty Chemical Synthesis

Octanedioic acid, 1-ethyl ester serves as a crucial intermediate in the synthesis of a diverse range of specialty chemicals. lookchem.com Its structure allows for selective reactions at either the carboxylic acid or the ester functional group, providing a pathway to complex molecules.

Furthermore, its utility extends to the creation of cubane-based pharmaceutical analogues. In these syntheses, monoethyl suberate (B1241622) is converted to its acid chloride, which then reacts with a cubylamine derivative in a modified Schotten-Baumann reaction to form an amide linkage, yielding the desired product in good yield. uq.edu.au This highlights its role as a versatile linker molecule, connecting different chemical moieties. The compound is also employed in the synthesis of fluorinated derivatives for potential use in medical imaging, such as in the preparation of precursors for PET radiotracers. nih.gov

Exploration in Polymer Precursor Chemistry (non-application specific)

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of polyesters and other polymers. While detailed application-specific information is beyond the scope of this article, the fundamental chemistry of its use as a polymer precursor is an active area of research. The presence of both a carboxylic acid and an ester group allows for various polymerization strategies.

For instance, the carboxylic acid can be activated and reacted with a diol to form a polyester. Alternatively, the ester group could potentially be involved in transesterification reactions with other monomers. The long aliphatic chain of the suberate backbone can impart flexibility and specific physical properties to the resulting polymer. Research in this area focuses on understanding the polymerization kinetics, the resulting polymer's molecular weight distribution, and its fundamental material properties. While not delving into specific uses, it is noted that biodegradable polymers can be formed from this compound.

Development of Novel Synthetic Routes with Improved Selectivity

The selective synthesis of monoesters of dicarboxylic acids like suberic acid presents a chemical challenge, as the reaction can often lead to a mixture of the monoester, diester, and unreacted diacid. Consequently, the development of novel synthetic routes with improved selectivity for this compound is a significant research focus.

Traditional methods often involve the partial esterification of suberic acid, which can suffer from low yields and difficult purification. More advanced methods aim to control the stoichiometry and reaction conditions precisely to favor the formation of the monoester. Research into catalytic systems that can differentiate between the two carboxylic acid groups of suberic acid is ongoing.

One area of exploration is the use of specific catalysts that can selectively esterify one carboxylic acid group while leaving the other intact. Another approach involves the use of protecting groups to block one of the acid functionalities, allowing for the esterification of the other, followed by deprotection. While specific high-yield, selective synthetic methods are proprietary or detailed in specialized literature, the pursuit of such routes is driven by the need for pure starting materials for downstream applications. A patent describes a method for preparing carbonates utilizing Kolbe electrolysis, which can involve intermediates like monoethyl suberate. google.com

Investigation of Enzymatic Pathways for Dicarboxylic Acid Monoester Biosynthesis

In recent years, there has been a growing interest in biocatalysis for the synthesis of specialty chemicals due to its potential for high selectivity and milder reaction conditions. The enzymatic synthesis of dicarboxylic acid monoesters, including this compound, is a promising area of investigation.

Lipases are enzymes that are commonly studied for their ability to catalyze esterification and transesterification reactions. Research has shown that the chain length of the dicarboxylic acid can influence the enzymatic reactivity. For example, some lipases show preferential hydrolysis for diethyl suberate. This suggests that by carefully selecting the enzyme and reaction conditions, it may be possible to achieve high selectivity for the monoester.

Studies using whole-cell biocatalysis with organisms like E. coli have demonstrated the production of mono-ethyl dicarboxylates. For instance, the molar yield of this compound from octanoic acid has been quantified and compared to other monoesters, indicating the feasibility of biosynthetic routes.

| Biocatalytic Yields of Mono-Ethyl Dicarboxylates | ||

| Compound | Chain Length | Molar Yield (mM) from corresponding fatty acid |

| Ethyl hydrogen adipate | C6 | 0.17 ± 0.00 |

| This compound | C8 | 0.19 ± 0.02 |

| Ethyl hydrogen azelate | C9 | 0.05 ± 0.00 |

| Data derived from E. coli biocatalysis experiments. |

Future research in this area will likely focus on discovering and engineering enzymes with higher selectivity and efficiency for the synthesis of this compound, as well as optimizing the fermentation or biocatalytic process for industrial-scale production.

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and synthesis. Advanced spectroscopic and structural investigations provide valuable data for its characterization and for predicting its behavior in chemical reactions.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of the compound. acsmedchem.org The ¹H NMR spectrum would show characteristic signals for the ethyl group protons, the methylene (B1212753) protons of the aliphatic chain, and the acidic proton of the carboxylic acid. The ¹³C NMR spectrum provides information about the carbon skeleton. nih.gov Mass spectrometry, particularly GC-MS, is used to determine the molecular weight and fragmentation pattern of the molecule. nih.gov Infrared (IR) spectroscopy is also employed to identify the characteristic vibrational frequencies of the ester and carboxylic acid functional groups. nih.gov

Further characterization of intermediates and final products derived from monoethyl suberate is also performed using these techniques. uq.edu.aunih.gov High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of these derivatives. uq.edu.au

| Spectroscopic Data for this compound | |

| Technique | Observed Features |

| ¹³C NMR | Data available in spectral databases. nih.gov |

| GC-MS | NIST Number: 375801. nih.gov |

| Near IR Spectra | Data available in spectral databases. nih.gov |

| Kovats Retention Index | 1553 (Semi-standard non-polar). nih.gov |

Future research may involve more advanced structural studies, such as X-ray crystallography, to determine the precise three-dimensional structure of the molecule in its solid state. This information can provide insights into its intermolecular interactions and packing in the crystal lattice, which can be valuable for understanding its physical properties and reactivity.

Q & A

Q. Q1. What are the standard methodologies for synthesizing octanedioic acid, 1-ethyl ester, and how do reaction conditions influence yield?

Answer: The synthesis typically involves esterification of octanedioic acid (suberic acid) with ethanol in the presence of an acid catalyst (e.g., concentrated H₂SO₄). Key parameters include:

- Molar ratio : Excess ethanol (1.5–2 equivalents) improves esterification efficiency.

- Temperature : Reflux conditions (70–80°C) optimize reaction kinetics while minimizing side reactions like dehydration .

- Catalyst loading : 1–3% H₂SO₄ by mass balances reaction rate and post-reaction purification challenges.

Post-synthesis, purification via fractional distillation or recrystallization (using ethanol/water mixtures) is critical to isolate the ester (>95% purity) .

Q. Q2. How can researchers validate the structural identity and purity of this compound?

Answer:

- Spectroscopic analysis :

- Chromatography :

- Melting point : A sharp melting point (140–144°C) indicates high crystallinity and minimal impurities .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., density, boiling point) of this compound?

Answer: Discrepancies in properties often arise from impurities or measurement techniques. To address this:

- Standardize purification : Use preparative HPLC or repeated recrystallization to isolate the ester.

- Calibrate instruments : Validate density (1.2 g/cm³) and boiling point (361°C at 760 mmHg) using NIST-traceable equipment .

- Cross-validate data : Compare results with deuterated analogs (e.g., 1,8-octanedioic-2,2,7,7-d₄ acid derivatives) to isolate isotopic effects .

Q. Q4. How can researchers design kinetic studies to investigate the ester’s stability under hydrolytic or oxidative conditions?

Answer:

- Hydrolysis kinetics :

- Oxidative stability :

Q. Q5. What role does this compound play in metabolic pathway studies, and how can its interactions with enzymes be quantified?

Answer: The ester is implicated in metabolic disorders (e.g., carnitine-acylcarnitine translocase deficiency) due to its structural similarity to acyl-CoA intermediates . Methodologies include:

Q. Q6. How can computational modeling (e.g., QSAR, molecular docking) predict the ester’s reactivity or biological activity?

Answer:

- QSAR models : Correlate ester substituents (e.g., alkyl chain length) with logP or toxicity using descriptors like polar surface area or H-bond donors .

- Docking simulations : Predict binding affinity to targets (e.g., HDAC enzymes) using AutoDock Vina. Validate with experimental IC₅₀ data from enzyme assays .

Q. Q7. What are the challenges in scaling up synthesis while minimizing by-products (e.g., diesters or transesterification products)?

Answer:

- By-product suppression :

- Process monitoring :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.